4-Bromo-3-(methyl-d3)-pyrazole
Description
4-Bromo-3-(methyl-d3)-pyrazole is a deuterated pyrazole derivative characterized by a bromine atom at the 4-position and a deuterated methyl group (-CD₃) at the 3-position of the pyrazole ring. This compound is structurally analogous to non-deuterated pyrazole derivatives but incorporates isotopic labeling, which is often utilized in metabolic studies, pharmacokinetic profiling, and NMR-based structural analyses to trace molecular behavior without altering electronic properties significantly .
Synthesis: The non-deuterated analog, 4-bromo-3-methylpyrazole, is typically synthesized via alkylation of 4-bromo-1H-pyrazol-3-ol using methyl iodide in the presence of sodium hydride (NaH) . For the deuterated variant, a similar methodology is employed, substituting methyl iodide with deuterated methylating agents (e.g., CD₃I) to introduce the -CD₃ group. Spectroscopic characterization, including ¹H NMR, ¹³C NMR, and IR, confirms the structural integrity of such derivatives, with distinct isotopic shifts observed in NMR spectra due to deuterium substitution .
Applications: Deuterated pyrazoles are valuable in drug discovery for investigating metabolic pathways and enhancing pharmacokinetic stability via the kinetic isotope effect.
Properties
CAS No. |
1185320-05-1 |
|---|---|
Molecular Formula |
C4H5BrN2 |
Molecular Weight |
164.02 g/mol |
IUPAC Name |
4-bromo-5-(trideuteriomethyl)-1H-pyrazole |
InChI |
InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)/i1D3 |
InChI Key |
IXQPRETWBGVNPJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=NN1)Br |
Canonical SMILES |
CC1=C(C=NN1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(methyl-d3)-pyrazole typically involves the bromination of 3-(methyl-d3)-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of 4-Bromo-3-(methyl-d3)-pyrazole may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(methyl-d3)-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 3-(methyl-d3)-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-3-(methyl-d3)-pyrazole, 4-thio-3-(methyl-d3)-pyrazole, and 4-alkoxy-3-(methyl-d3)-pyrazole.
Oxidation Reactions: Products include 4-bromo-3-(formyl-d3)-pyrazole and 4-bromo-3-(carboxyl-d3)-pyrazole.
Reduction Reactions: The major product is 3-(methyl-d3)-pyrazole.
Scientific Research Applications
4-Bromo-3-(methyl-d3)-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its isotopic labeling helps in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its reactivity and isotopic labeling.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methyl-d3)-pyrazole involves its interaction with molecular targets through its bromine and methyl groups. The bromine atom can participate in halogen bonding, while the methyl group can undergo metabolic transformations. These interactions can affect various biochemical pathways, making the compound useful in mechanistic studies.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The pyrazole scaffold is highly modifiable, with substituents at the 3- and 4-positions significantly influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromine (at 4-position) and trifluoromethyl (at 3-position) enhance stability and modulate electronic properties, as seen in antiviral pyrazole amides .
- Deuterated vs. Non-Deuterated: The -CD₃ group in 4-Bromo-3-(methyl-d3)-pyrazole introduces isotopic labeling without altering electronic effects, making it ideal for tracer studies .
NMR Spectral Shifts: Substituent Effects
highlights how bromine substitution impacts ¹³C NMR chemical shifts in pyrazoles:
| Compound Series | Pyrazole C-3 Shift (ppm) | Pyrazole C-4 Shift (ppm) | Key Change |
|---|---|---|---|
| 4-Bromo-pyrazole | -9.0 to -11.5 | -6.0 to -9.1 | Baseline for bromine substitution |
| 4,5-Dibromo-pyrazole | N/A | +3.5 to +5.8 | Downfield shift due to second Br |
| 4-Bromo-3-(methyl-d3)-pyrazole | Similar to non-deuterated | Similar to non-deuterated | Isotopic shifts in ¹H/²H NMR only |
Insights :
- Introducing a second bromine atom at C-5 causes a downfield shift of 3.5–5.8 ppm for C-4, indicating increased electron withdrawal .
Structure-Activity Relationship (SAR) :
- Antiviral Activity : Para-substituted EWGs on phenyl rings (e.g., -F in 3p) improve activity over electron-donating groups (e.g., -OCH₃) .
- Enzyme Inhibition : Pyrazole rings interact with residues like Tyr355 and Arg513 in COX-2, suggesting that deuterated analogs may retain binding while altering metabolic rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
